1'-cyclohexyl-1,4'-bipiperidine
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Overview
Description
1’-Cyclohexyl-1,4’-bipiperidine is a chemical compound with the molecular formula C17H32N2 It is a derivative of bipiperidine, where a cyclohexyl group is attached to the nitrogen atom of one of the piperidine rings
Preparation Methods
The synthesis of 1’-cyclohexyl-1,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 1,4’-bipiperidine with cyclohexyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1’-Cyclohexyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atoms, where alkyl or aryl halides can replace the hydrogen atoms, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1’-Cyclohexyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for metal catalysts and intermediates in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: In industrial processes, 1’-cyclohexyl-1,4’-bipiperidine can be used as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-cyclohexyl-1,4’-bipiperidine involves its interaction with molecular targets such as receptors or enzymes. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its affinity for hydrophobic binding sites. The piperidine rings can interact with various biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
1’-Cyclohexyl-1,4’-bipiperidine can be compared with other similar compounds, such as:
1,4’-Bipiperidine: The parent compound without the cyclohexyl group, which has different physicochemical properties and biological activities.
1’-Cycloheptyl-1,4’-bipiperidine: A similar compound with a cycloheptyl group instead of a cyclohexyl group, which may exhibit different steric and electronic effects.
4-Piperidinopiperidine:
Properties
IUPAC Name |
1-cyclohexyl-4-piperidin-1-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2/c1-3-7-15(8-4-1)18-13-9-16(10-14-18)17-11-5-2-6-12-17/h15-16H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJAIQPCGIVDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974686 |
Source
|
Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-61-4 |
Source
|
Record name | 1'-Cyclohexyl-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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